Cas no 2306262-35-9 (4-(cyclopentylmethyl)-3-iodo-1H-pyrazole)
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 4-(cyclopentylmethyl)-3-iodo-
- 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole
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- Inchi: 1S/C9H13IN2/c10-9-8(6-11-12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,11,12)
- InChI Key: DIXWRGHPVGJXFD-UHFFFAOYSA-N
- SMILES: N1C=C(CC2CCCC2)C(I)=N1
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566748-100mg |
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 98% | 100mg |
¥4989 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566748-250mg |
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 98% | 250mg |
¥6902 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566748-500mg |
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 98% | 500mg |
¥11515 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566748-1g |
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 98% | 1g |
¥11522 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA796-100MG |
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 95% | 100MG |
¥ 1,445.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA796-250MG |
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 95% | 250MG |
¥ 2,310.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA796-500MG |
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 95% | 500MG |
¥ 3,841.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA796-1G |
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 95% | 1g |
¥ 5,761.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA796-5G |
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole |
2306262-35-9 | 95% | 5g |
¥ 17,285.00 | 2023-04-03 |
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole
Chemical Profile of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole (CAS No. 2306262-35-9)
4-(cyclopentylmethyl)-3-iodo-1H-pyrazole (CAS No. 2306262-35-9) is a significant heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole core substituted with an iodo group and a cyclopentylmethyl side chain, make it a versatile scaffold for the development of novel bioactive molecules. The compound's molecular architecture positions it as a promising candidate for further exploration in therapeutic applications, particularly in the areas of oncology and anti-inflammatory drug design.
The pyrazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets such as enzymes and receptors. The presence of an iodo group at the 3-position of the pyrazole ring enhances its reactivity, making it an attractive intermediate for further functionalization through cross-coupling reactions. These reactions are pivotal in the synthesis of more complex molecules, enabling the construction of intricate drug candidates with tailored biological activities.
The cyclopentylmethyl substituent contributes to the steric and electronic properties of the molecule, influencing its solubility, metabolic stability, and interaction with biological targets. This structural feature is particularly valuable in medicinal chemistry, as it allows for fine-tuning of pharmacokinetic profiles and target affinity. Recent studies have highlighted the importance of cycloalkyl substituents in enhancing drug-like properties, including improved oral bioavailability and reduced off-target effects.
In recent years, 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole has been investigated as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, its application in developing kinase inhibitors has shown promise due to its ability to modulate enzyme activity through precise structural modifications. The iodo group serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at strategic positions within the molecule.
One notable area of research involving 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole is its potential use in oncology. Pyrazole derivatives have been extensively studied for their anti-cancer properties, and modifications at the 3-position can significantly alter their biological efficacy. The iodo substitution allows for further derivatization into molecules that can selectively inhibit cancer-related kinases or modulate pathways involved in tumor growth and progression. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain mutant forms of kinases associated with cancer resistance.
Moreover, the cyclopentylmethyl group's influence on the molecule's electronic distribution has been explored in the context of anti-inflammatory drug development. Pyrazole-based compounds have demonstrated anti-inflammatory effects by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators. The structural flexibility provided by the cyclopentylmethyl side chain allows for optimal alignment with biological targets, enhancing binding affinity and therapeutic efficacy.
The synthesis of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation reactions to introduce the iodo group at the 3-position of the pyrazole ring, followed by nucleophilic substitution or metal-catalyzed coupling reactions to attach the cyclopentylmethyl moiety. Advances in synthetic methodologies have improved both yield and purity, making this compound more accessible for medicinal chemistry applications.
Recent advances in computational chemistry have also contributed to the understanding of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole's interactions with biological targets. Molecular docking studies have revealed potential binding modes with various enzymes and receptors, providing insights into its mechanism of action. These studies are crucial for rational drug design, allowing researchers to optimize lead compounds before moving into costly experimental validation.
The pharmacokinetic profile of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole is another area of active investigation. The cyclopentylmethyl group influences metabolic stability by affecting electron density distribution around the molecule. Additionally, solubility studies have shown that modifications to this substituent can enhance bioavailability while minimizing toxicity. These findings are essential for translating preclinical successes into clinical applications.
In conclusion,4-(cyclopentylmethyl)-3-iodo-1H-pyrazole (CAS No. 2306262-35-9) represents a valuable building block in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features—combining a pyrazole core with an iodo group and a cyclopentylmethyl side chain—make it a versatile scaffold for drug discovery efforts aimed at developing novel therapeutics targeting cancer and inflammation-related diseases.
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